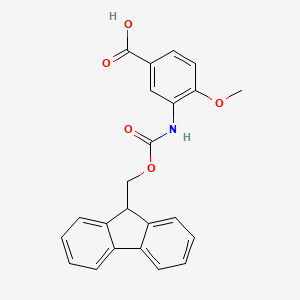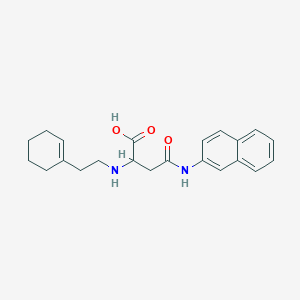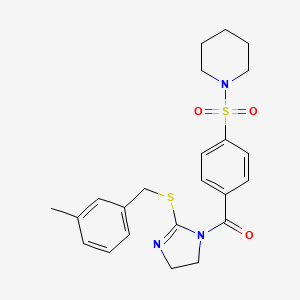
3-((((9H-芴-9-基)甲氧基)羰基)氨基)-4-甲氧基苯甲酸
描述
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon, and benzoic acid, which is a simple aromatic carboxylic acid. The presence of the methoxy and carbonyl groups suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, due to the presence of multiple aromatic rings and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might make it relatively nonpolar and insoluble in water, while the presence of the carboxylic acid group might make it acidic .科学研究应用
Here is a comprehensive analysis of the scientific research applications of “Fmoc-3-amino-4-methoxybenzoic acid”, focusing on unique applications:
Synthesis of Carbazole Alkaloids
“Fmoc-3-amino-4-methoxybenzoic acid” is used as a key building block for the efficient synthesis of carbazole alkaloids such as mukonine and mukonidine via oxidative annulation .
Bioengineered Patch for Heart Repair
This compound has been utilized in creating a conductive cell-delivery construct that serves as a bioengineered patch. This patch can improve electrical propagation and synchronize cardiomyocyte contraction, which is vital for heart repair .
Organic Synthesis and Pharmaceuticals
It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
Preloaded Diaminobenzoate Resin
A one-step method involving “Fmoc-3-amino-4-methoxybenzoic acid” synthesizes preloaded diaminobenzoate resin, which is used in peptide synthesis .
Tissue Engineering and Organ Regeneration
Matrices formed by self-assembly of this compound are suitable for cell spreading, migration, and proliferation. They are widely used in tissue engineering and organ regeneration due to their biological endogenous molecules and weak intermolecular forces .
Antibacterial Peptide Synthesis
“Fmoc-3-amino-4-methoxybenzoic acid” has been used in the synthesis of Fmoc-Triazine amino acids, which are applied in creating peptides with antibacterial properties .
作用机制
Target of Action
It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.
Mode of Action
It is known that this compound is useful as a coupling agent in peptide synthesis , which suggests that it may interact with its targets to facilitate the formation of peptide bonds.
Biochemical Pathways
Given its role in peptide synthesis , it is likely that this compound affects the pathways involved in protein synthesis and turnover.
Result of Action
Given its role in peptide synthesis , it is likely that this compound influences the structure and function of proteins within the cell.
Action Environment
It is known that this compound is stable at room temperature and has a long shelf-life , suggesting that it is relatively resistant to environmental changes.
安全和危害
未来方向
属性
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-21-11-10-14(22(25)26)12-20(21)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHASRZZYFQOPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256935-69-0 | |
| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2963631.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2963636.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2963638.png)


![Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2963642.png)
![N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2963643.png)


![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)

